Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 89204-88-6
VCID: VC13496045
InChI: InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
SMILES: COC(=O)C1=C(OC=N1)C2=CC=CC=C2F
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate

CAS No.: 89204-88-6

Cat. No.: VC13496045

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate - 89204-88-6

Specification

CAS No. 89204-88-6
Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
IUPAC Name methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Standard InChI Key HFWAFZUMBFHRDN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC=N1)C2=CC=CC=C2F
Canonical SMILES COC(=O)C1=C(OC=N1)C2=CC=CC=C2F

Introduction

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications.

Synthesis and Preparation

The synthesis of methyl 5-(2-fluorophenyl)oxazole-4-carboxylate typically involves condensation reactions between appropriate precursors, such as oxazole derivatives and fluorophenyl compounds. The specific synthesis route can vary depending on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate may exhibit biological activities due to its structural similarity to other oxazole compounds known for their antimicrobial and anti-biofilm properties. The oxazole ring can facilitate hydrogen bonding and π-π interactions, potentially enhancing its binding affinity to biological molecules.

Chemical Reactions and Derivatives

This compound can undergo various chemical modifications to enhance its utility in research and industry. For example, hydrolysis of the methyl ester group could yield the corresponding carboxylic acid, which might serve as a precursor for further derivatization.

Data Table: Comparison of Oxazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
Methyl 5-(2-fluorophenyl)oxazole-4-carboxylateC11H8FNO3221.18Antimicrobial, Anti-biofilm
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylateC13H12FNO4265.24Research Compound
Methyl 5-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-1,3-oxazole-4-carboxylateC22H20FN3O4409.42Protein-Protein Interaction Modulator

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